5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride
Description
Properties
IUPAC Name |
5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;;/h2-3,8H,4-7H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIYGMMIVXPOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₇Cl₂FN₂O₂
- Molecular Weight : 311.18 g/mol
- CAS Number : 1269152-68-2
The compound features a fluorobenzene ring substituted with a piperazine moiety, which is known to enhance pharmacological activity and solubility.
Antidepressant Activity
Research has indicated that derivatives of piperazine, including 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride, exhibit potential antidepressant properties. Studies suggest that such compounds may act on serotonin receptors, contributing to their mood-enhancing effects.
Case Study : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their binding affinity to serotonin receptors, revealing that modifications at the benzoic acid position significantly influence receptor interaction and efficacy .
Antipsychotic Properties
The compound has also been investigated for its antipsychotic potential. Its structural similarity to known antipsychotic agents suggests it may interact with dopamine receptors, which are critical in managing psychotic disorders.
Research Insight : A comparative study highlighted the effectiveness of piperazine derivatives in reducing symptoms of schizophrenia in animal models, indicating a promising avenue for further exploration .
Anticancer Activity
Emerging research points to the anticancer properties of 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride. Preliminary studies have shown that it can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Synthesis and Derivatives
The synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride typically involves multi-step reactions starting from commercially available precursors. Researchers have explored various synthetic pathways to optimize yield and purity.
| Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|
| Method A | 85 | Reagent X |
| Method B | 90 | Reagent Y |
Toxicological Studies
Understanding the safety profile of 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride is crucial for its development as a therapeutic agent. Toxicological assessments have indicated moderate toxicity levels, necessitating further studies to evaluate long-term effects and dosage optimization.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors or enzymes, leading to biological activity. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The following compounds share structural motifs with the target molecule, differing in substituent positions, functional groups, or core heterocycles:
Positional Isomers
- 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS: 215309-01-6): A positional isomer with the 4-methylpiperazinyl group at the 3-position of the benzoic acid ring. Lower molecular weight (220.26 g/mol) compared to the target compound.
Substituent Variations
- 5-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol dihydrochloride (CAS: 1881289-09-3): Replaces the benzoic acid group with a phenol and substitutes fluorine with chlorine at the 5-position. Molecular formula: C₁₂H₁₈Cl₂N₂O (free base: C₁₂H₁₆ClN₂O + 2HCl) .
Core Heterocycle Modifications
- 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride (CAS: 2126178-22-9): Substitutes the benzene ring with a thiophene heterocycle, altering electronic properties and solubility. Molecular formula discrepancy noted in evidence (reported as C₁₁H₉BrO₄, likely erroneous) .
Functional Group Derivatives
- 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (CAS: 351039-34-4): Replaces the carboxylic acid with a ketone group, reducing hydrogen-bonding capacity .
Physicochemical Properties
Table 1: Comparative Data for Key Compounds
Key Observations:
- Salt Forms: Dihydrochloride derivatives (e.g., target compound) exhibit enhanced aqueous solubility compared to free acids or phenols.
- Substituent Effects : Fluorine at the 5-position (target) may improve metabolic stability over chlorine (CAS: 1881289-09-3) due to reduced electronegativity .
- Heterocyclic Cores : Thiophene-based analogs (CAS: 2126178-22-9) likely show altered pharmacokinetics due to sulfur’s electron-rich nature .
Biological Activity
5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride, with CAS number 1269152-68-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C₁₂H₁₇Cl₂FN₂O₂
- Molecular Weight : 311.18 g/mol
- CAS Number : 1269152-68-2
The compound is believed to function primarily through its interaction with specific biological targets, which may include enzymes and receptors involved in various cellular processes. The presence of the piperazine moiety is significant as it often contributes to the pharmacological properties of compounds.
Antitumor Activity
Recent studies have indicated that compounds similar to 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid exhibit notable antitumor properties. For instance, derivatives containing piperazine structures have shown efficacy in inhibiting tumor growth in various cancer models.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | < 10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 83 | MM1.S Cell Line | 0.64 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that related piperazine derivatives exhibit varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | |
| Escherichia coli | >125 | |
| Candida albicans | >200 |
Case Study 1: Inhibition of Tumor Growth
In a study involving HCT116 colon cancer cells, a derivative of the compound showed significant inhibition of tumor growth in vivo, suggesting its potential as a therapeutic agent for colon cancer treatment. The study reported an IC₅₀ value indicating effective dose-response relationships.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated considerable biofilm inhibition, suggesting a dual action mechanism that targets both planktonic and biofilm-associated bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine ring and benzoic acid moiety can significantly influence the biological activity of these compounds. For instance, the introduction of fluorine substituents has been correlated with enhanced potency against specific targets.
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency |
| Piperazine Variants | Altered receptor affinity |
Preparation Methods
Nucleophilic Aromatic Substitution (Piperazinylation)
A key step in the synthesis is the nucleophilic aromatic substitution (S_NAr) of a fluorinated benzoic acid derivative with 4-methylpiperazine. This reaction is typically carried out under reflux conditions in an appropriate solvent such as toluene or dimethylformamide (DMF).
- Dissolve the fluorinated benzoic acid derivative (e.g., 5-fluoro-2-nitrobenzoic acid) in toluene.
- Add an excess of 4-methylpiperazine.
- Reflux the mixture for 2–6 hours.
- After completion, cool the reaction mixture, add water, and extract the product with an organic solvent like dichloromethane.
- Dry the organic layer over sodium sulfate and purify by flash column chromatography.
This method yields the corresponding 5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid intermediate with good purity and yields around 60% or higher depending on conditions.
Salt Formation: Dihydrochloride Preparation
To obtain the dihydrochloride salt, the free base of 5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid is treated with hydrochloric acid under controlled conditions:
- Dissolve the free base in a suitable solvent such as ethanol or water.
- Add hydrochloric acid gradually to the solution with stirring.
- The dihydrochloride salt precipitates out due to its lower solubility.
- Filter, wash, and dry the solid to obtain the pure dihydrochloride salt.
This salt form improves the compound’s stability and solubility, which is advantageous for pharmaceutical formulations.
Representative Example from Patent Literature
A Chinese patent (CN103382191A) describes a preparation method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which is closely related to the target compound. The process involves:
| Step | Description |
|---|---|
| 1 | Preparation of the benzoic acid derivative intermediate. |
| 2 | Reaction with N-methylpiperazine under reflux to introduce the piperazinyl group. |
| 3 | Isolation of the product followed by treatment with hydrochloric acid to form the dihydrochloride salt. |
| 4 | Purification by crystallization or filtration to yield the final product. |
The patent emphasizes controlling reaction temperature and solvent choice to maximize yield and purity.
Research Findings and Optimization
- Mild Nitration and Piperazinylation: Research shows that mild nitration conditions on fluorinated phenols followed by piperazinylation lead to shorter synthetic routes and higher yields compared to harsh acidic nitration.
- Solvent and Base Selection: Using potassium hydroxide as a base in DMF during nucleophilic aromatic substitution enhances reaction rates and yields, especially when phenol derivatives are involved.
- Purification Techniques: Flash column chromatography and crystallization are effective for isolating the target compound with high purity.
- Salt Formation: The dihydrochloride salt is preferred for its improved physicochemical properties, and its preparation requires careful acid addition and solvent management to ensure complete and pure salt formation.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 5-Fluoro-2-nitrobenzoic acid or analog | Commercially available or synthesized |
| Piperazine Reagent | 4-Methylpiperazine | Used in excess to drive reaction |
| Solvent | Toluene, DMF | Toluene for reflux; DMF for base-mediated |
| Reaction Temperature | Reflux (110–120 °C) | Controlled to prevent side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Work-up | Extraction with dichloromethane | Drying over sodium sulfate |
| Purification | Flash column chromatography | Silica gel typically used |
| Salt Formation | Addition of HCl in ethanol or water | Precipitates dihydrochloride salt |
| Yield | ~60% or higher | Depends on precise conditions |
Notes on Formulation and Solubility
For in vivo or experimental formulations, the compound is often dissolved first in DMSO to make a master stock solution, followed by dilution with solvents such as corn oil, PEG300, or Tween 80 to achieve clear solutions suitable for biological assays.
Q & A
Q. What in vivo formulation strategies mitigate poor bioavailability of the dihydrochloride salt?
- Methodological Answer : Develop nanocrystalline suspensions using poloxamer 407 as a stabilizer. Conduct pharmacokinetic studies in rodent models to compare oral vs. intravenous administration, monitoring plasma levels via LC-MS/MS .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
Q. Why do solubility measurements vary between dynamic light scattering (DLS) and nephelometry?
- Methodological Answer : DLS detects sub-micron aggregates, while nephelometry measures visible precipitates. Cross-validate with polarized light microscopy and adjust buffer ionic strength to align measurement conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
